molecular formula C8H15NO3 B1615997 Ethyl N,N-diethyloxamate CAS No. 5411-58-5

Ethyl N,N-diethyloxamate

Cat. No. B1615997
CAS RN: 5411-58-5
M. Wt: 173.21 g/mol
InChI Key: VABKVSWGYZESTA-UHFFFAOYSA-N
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Description

Ethyl N,N-diethyloxamate is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as Ethyl diethyl oxamate .


Molecular Structure Analysis

The IUPAC name for Ethyl N,N-diethyloxamate is ethyl 2-(diethylamino)-2-oxoacetate . The InChIKey, which is a unique identifier for the compound, is VABKVSWGYZESTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl N,N-diethyloxamate has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass of the compound are both 173.10519334 g/mol . The topological polar surface area is 46.6 Ų .

Scientific Research Applications

N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds under a number of different experimental conditions . These two polar solvents are not only used for their dissolution properties, but also as multipurpose reagents . They participate in a number of processes and serve as a source of various building blocks .

Safety And Hazards

The safety data sheet indicates that Ethyl N,N-diethyloxamate may cause harm if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319) . Personal protective equipment should be used to avoid exposure .

properties

IUPAC Name

ethyl 2-(diethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABKVSWGYZESTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202457
Record name Ethyl N,N-diethyloxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N,N-diethyloxamate

CAS RN

5411-58-5
Record name Ethyl 2-(diethylamino)-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5411-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N,N-diethyloxamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5411-58-5
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Record name Ethyl N,N-diethyloxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 30.00 g (203.2 mmol) diethyloxalate (7) were added at room temperature 42.2 mL diethylamine (406.4 mmol, 2.0 eq). The colorless clear solution was heated to reflux (oil bath temperature: 90° C.) and the reaction was monitored by HPLC. After 2.5 h, the resulting yellow-orange liquid was cooled to room temperature and all volatile compounds (ethanol, diethylamine) were removed in a rotary evaporator (50° C., 10 mbar) furnishing the crude product (35.073 g, 100% by weight) as a yellow liquid. Purification was achieved using a high vacuum distillation (bp 85° C. at 0.08 mbar) furnishing the title compound (30.22 g, 174.4 mmol, 86% by weight) as colorless liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl N,N-diethyloxamate
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